N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide is a complex organic compound that features both indole and sulfonamide moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The sulfonamide group further enhances the compound’s potential for medicinal applications due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting with the preparation of the indole and sulfonamide precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The sulfonamide group can be introduced through a reaction with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and sulfonamide derivatives, which can have enhanced biological activities .
Scientific Research Applications
N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, while the sulfonamide group enhances its binding affinity and specificity. This compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties
Uniqueness
N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide is unique due to its combined indole and sulfonamide moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
N-(2-cyanopyridin-3-yl)sulfonyl-4-(1H-indol-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c19-11-16-17(8-4-10-20-16)26(24,25)22-18(23)9-3-5-13-12-21-15-7-2-1-6-14(13)15/h1-2,4,6-8,10,12,21H,3,5,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDLUBYCIXTBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NS(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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